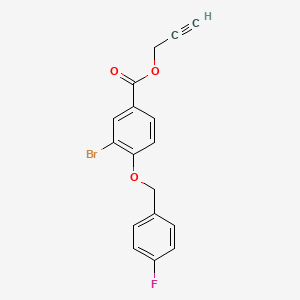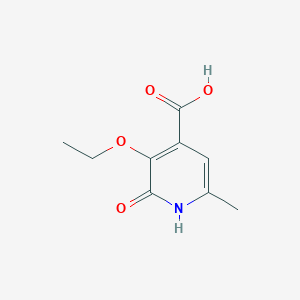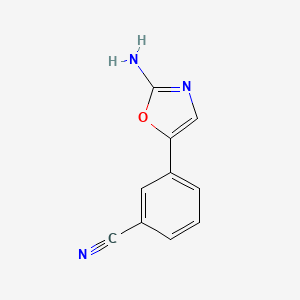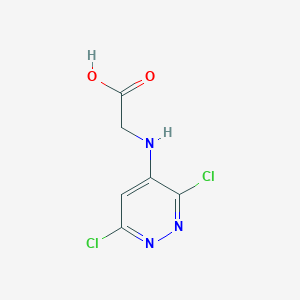
1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a thiophene group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carboxylic acid and methyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between thiophene-2-carboxylic acid and methyl acetoacetate in the presence of a base like sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the dihydropyridine ring.
Oxidation: The final step involves oxidation to introduce the keto group, yielding this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 1-Methyl-2-hydroxy-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid.
Substitution: Various substituted thiophene derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The thiophene ring and the keto group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
相似化合物的比较
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene group, resulting in different chemical properties and biological activities.
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
Uniqueness: 1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both the thiophene and methyl groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC 名称 |
1-methyl-2-oxo-6-thiophen-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-12-8(9-3-2-4-16-9)5-7(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15) |
InChI 键 |
SETSMCZMPWUNLD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)

![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)

